(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol
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Description
(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol is a useful research compound. Its molecular formula is C14H10N4O3S and its molecular weight is 314.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 2-[(1Z)-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]methyl]-4-nitrophenol, has been found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and are often implicated in conditions like epilepsy.
Mode of Action
This interaction could potentially alter the balance between inhibitory and excitatory signals in the brain, thereby reducing the likelihood of seizure events .
Biochemical Pathways
The compound is likely to affect several biochemical pathways due to its interaction with multiple targets. For instance, its interaction with GABA receptors could influence the GABAergic pathway, which is responsible for inhibitory signaling in the brain. Similarly, its interaction with glutamate receptors could affect the glutamatergic pathway, which is involved in excitatory signaling .
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would have a significant impact on its bioavailability and therapeutic efficacy.
Result of Action
The most active compound of the series, 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the compound could have a significant anticonvulsant effect.
Properties
IUPAC Name |
2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c19-12-6-5-10(18(20)21)7-9(12)8-15-17-14-16-11-3-1-2-4-13(11)22-14/h1-8,19H,(H,16,17)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFFSRRCQHABEJ-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C\C3=C(C=CC(=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.